Monopyridine phosphate

Description

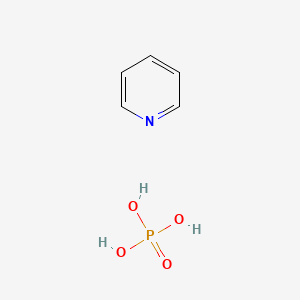

Monopyridine phosphate refers to a class of phosphate-containing compounds characterized by a single pyridine moiety. Pyridine, a heterocyclic aromatic ring with a nitrogen atom, imparts unique electronic and steric properties to such compounds. In phosphate chemistry, monopyridine derivatives are often studied for their binding affinities, catalytic roles, or as intermediates in organic synthesis. These interactions are critical in applications such as anion recognition, nucleotide binding, and material stability.

Properties

CAS No. |

35175-38-3 |

|---|---|

Molecular Formula |

C5H8NO4P |

Molecular Weight |

177.1 g/mol |

IUPAC Name |

phosphoric acid;pyridine |

InChI |

InChI=1S/C5H5N.H3O4P/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;(H3,1,2,3,4) |

InChI Key |

HOJLDGRYURJOJS-UHFFFAOYSA-N |

SMILES |

C1=CC=NC=C1.OP(=O)(O)O |

Canonical SMILES |

C1=CC=NC=C1.OP(=O)(O)O |

Synonyms |

monopyridine phosphate pyridine pyridine cyanate pyridine dinitrate pyridine diphosphate pyridine disulfate pyridine hydride pyridine hydride (2:1) pyridine hydrochloride pyridine ion (1-), hydrogen pyridine ion (1-), lithium salt pyridine ion (1-), potassium salt pyridine ion (1-), sodium salt pyridine ion (2+) pyridine monohydrate pyridine monophosphate pyridine monosulfate pyridine nitrate pyridine perbromate, 82Br-labeled pyridine perchlorate pyridine perchlorate, 2H-labeled pyridine phosphate pyridine phosphate (2:1) pyridine sulfate pyridine sulfate (2:1) pyridine, hydrogen bromide pyridine, hydrogen fluoride pyridine, hydrogen iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Monopyridine phosphate derivatives are often contrasted with bipyridine and tripyridine phosphate systems, as well as non-pyridine-containing phosphate esters. Key distinctions include:

Key Findings :

- Binding Affinity: Monopyridine systems (e.g., 130) exhibit significantly lower binding constants (100-fold less) than bipyridine analogs (e.g., 128) due to reduced electrostatic and π-interactions .

- Solvent Effects: Monopyridine receptors show stronger binding in low-polarity solvents (e.g., cyclohexane) compared to polar solvents, where solvation competes with substrate interactions .

- Stability: Poly-pyridine systems (e.g., hexapyridine cobaltous cyanate) demonstrate enhanced stability and deliquescence resistance compared to monopyridine derivatives .

Role of Functional Groups

- Amino Groups: In receptor 128, amino hydrogen atoms enhance binding via H-bonding with phosphate esters, a feature absent in monopyridine systems like 130 .

- Phosphate Coordination: Monopyridine silver cyanate () loses pyridine readily in air, whereas hexapyridine derivatives retain ligands due to stronger coordination bonds .

Research Limitations and Contradictions

- Synthetic Challenges: Monopyridine phosphates are less explored in industrial applications compared to sodium phosphate derivatives (), likely due to stability issues .

Q & A

How to design experiments to accurately determine the concentration of monopyridine phosphate in aqueous solutions?

Methodological Answer:

Use spectrophotometric analysis with vanadomolybdate reagent to form a colored complex, and measure absorbance at 400–450 nm . Key steps include:

- Calibration Curve: Prepare standard solutions (e.g., 0.1–10 µM this compound) and measure their absorbance. Use linear regression to establish a concentration-absorbance relationship (slope, intercept, R²) .

- Sample Preparation: Acidify samples to convert this compound into orthophosphate, then react with vanadomolybdate reagent .

- Error Mitigation: Calculate 95% confidence intervals for triplicate measurements and exclude outliers using Grubbs’ test .

Why do discrepancies arise between phosphate concentrations measured via steady-state estimation and spectrophotometric methods? How to resolve these contradictions?

Advanced Analysis:

Discrepancies often stem from methodological differences:

- Steady-State Estimation (e.g., Rigler bioassay) assumes constant phosphate regeneration but may overestimate due to particulate phosphorus release during filtration .

- Spectrophotometric Methods measure soluble reactive phosphorus (SRP) but may exclude organically bound phosphate .

Resolution: - Validate results using orthogonal techniques (e.g., ion chromatography).

- Perform spiked recovery experiments to assess interference from organic matrices .

How to evaluate the stability of this compound in complex biological matrices (e.g., serum or tissue homogenates)?

Methodology:

- Incubation Studies: Spike this compound into matrices and monitor degradation over time at physiological pH (7.4) and temperature (37°C) .

- Quantification: Use HPLC with a phosphate-specific detector (e.g., charged aerosol detector) to distinguish intact compound from degradation products .

- Statistical Analysis: Calculate half-life (t½) using first-order kinetics and compare stability across matrices .

How to optimize phosphate buffer systems for pharmacokinetic studies of this compound?

Protocol:

- Buffer Preparation: Dissolve 0.725 g NaH₂PO₄ and 4.472 g Na₂HPO₄ in 1 L water (pH 7.6). Adjust with phosphoric acid if needed .

- Compatibility Testing: Assess buffer effects on this compound solubility and ionization using solubility assays and zeta potential measurements .

- Mobile Phase Design: For HPLC, use a 65:35 mixture of phosphate buffer and acetonitrile to enhance peak resolution .

How to mitigate interference from co-existing phosphates (e.g., ATP, pyrophosphate) in this compound assays?

Advanced Techniques:

- Selective Derivatization: Use enzymes like alkaline phosphatase to hydrolyze interfering phosphates before reacting with vanadomolybdate reagent .

- Chromatographic Separation: Employ anion-exchange chromatography to isolate this compound from other anions .

- Validation: Perform cross-reactivity tests with common interferents (e.g., 10 mM ATP) to confirm assay specificity .

How to statistically analyze conflicting data on this compound’s environmental persistence across studies?

Data Reconciliation Strategy:

- Meta-Analysis: Pool data from multiple studies and apply random-effects models to account for heterogeneity in experimental conditions (e.g., pH, temperature) .

- Sensitivity Analysis: Identify variables (e.g., microbial activity, oxygen levels) that significantly impact degradation rates using multivariate regression .

- Error Propagation: Calculate combined uncertainties from measurement errors and environmental variability .

What analytical criteria validate the synthesis of high-purity this compound for pharmacological studies?

Quality Control Steps:

- Purity Assessment: Use NMR (¹H, ³¹P) and HPLC-MS to confirm chemical identity and detect impurities (e.g., unreacted pyridine) .

- Pharmaceutical Standards: Adhere to pharmacopeial guidelines for residual solvents (e.g., <0.5% acetone) and heavy metals (e.g., <10 ppm) .

- Batch Consistency: Compare melting points and spectral data across synthesis batches to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.